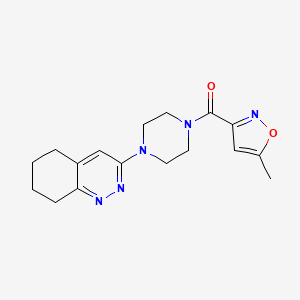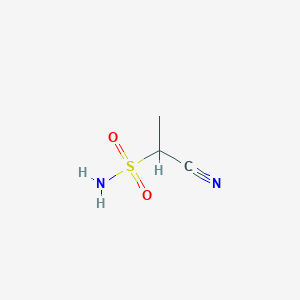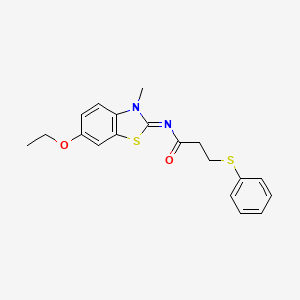![molecular formula C13H10N2OS2 B2877916 7-(4-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one CAS No. 1454371-04-0](/img/structure/B2877916.png)
7-(4-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7-(4-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one” belongs to a class of organic compounds known as pyrimidines and pyrimidine derivatives. These are aromatic heterocyclic compounds containing a pyrimidine ring, which is a six-member aromatic heterocycle made up of two nitrogen atoms (at positions 1 and 3) and four carbon atoms .
Molecular Structure Analysis
The molecular structure of pyrimidines is characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3, and four carbon atoms. The presence of nitrogen atoms gives these compounds unique chemical properties, including the ability to participate in hydrogen bonding .Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions, including nucleophilic substitution, electrophilic substitution, and reduction. The exact reactions that “7-(4-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one” can undergo would depend on the specific functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Pyrimidines are generally soluble in water and have a high melting point due to their aromaticity .Applications De Recherche Scientifique
BTK Inhibitors for B-cell Malignancies
The thienopyrimidinone derivatives have been studied for their potential as reversible Bruton’s tyrosine kinase (BTK) inhibitors . BTK is a key component in the B-cell receptor signaling pathway, which is crucial for the survival and proliferation of B-cells. Inhibitors targeting BTK can disrupt this pathway, offering therapeutic strategies for B-cell malignancies such as mantle cell lymphoma (MCL). These compounds have shown promising antiproliferative activity in MCL cell lines, with some derivatives inducing apoptosis through the caspase 3-mediated apoptotic pathway .
EZH2 Inhibition for Cancer Treatment
Thienopyrimidinone compounds have been synthesized as inhibitors of the enhancer of zeste homolog 2 (EZH2) . EZH2 is an epigenetic regulator that plays a role in gene silencing and is often overexpressed in various cancers. By inhibiting EZH2, these derivatives can potentially serve as antitumor agents, offering a novel approach to cancer therapy. The antiproliferative activity of these compounds has been evaluated against several cancer cell lines, demonstrating their potential efficacy .
Development of Antiproliferative Agents
The structural framework of thienopyrimidinone offers a platform for developing novel antiproliferative agents. By modifying the core structure and evaluating different derivatives, researchers aim to enhance the antiproliferative activity against various cancer cell lines. This approach seeks to identify lead compounds that can be further developed into effective antitumor medications .
Synthesis of Tetrahydropyrimido[4,5-d]pyrimidine Derivatives
The compound serves as a precursor in the synthesis of 6-substituted 5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4-diones and 2-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-ones . These derivatives are obtained through three-component reactions involving 6-aminouracils, formaldehyde, and primary amines. The resulting compounds have potential applications in medicinal chemistry, particularly in the design of drugs with specific biological activities .
Chemical Entities of Biological Interest
As a chemical entity, thienopyrimidinone derivatives are of interest in biological studies. They can act as Bronsted bases, accepting hydrons from donors, which is a property that can be exploited in various biochemical reactions. Understanding the chemical roles of such compounds can lead to insights into their interactions within biological systems .
Precursors in Heterocyclic Chemistry
The compound is used as a precursor in heterocyclic chemistry for the synthesis of new derivatives with potential biological activities. The versatility of the thienopyrimidinone ring allows for the creation of a wide range of heterocyclic compounds, which can be screened for various pharmacological properties .
Mécanisme D'action
Target of Action
The compound, also known as 2-Thioxo-7-(p-tolyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one, is a part of a class of compounds that are known to inhibit Bruton’s tyrosine kinase (BTK) . BTK is a key component of the B-cell receptor signaling pathway, which regulates the survival, activation, proliferation, differentiation, and maturation of B cells .
Mode of Action
The compound interacts with BTK, inhibiting its activity. This inhibition disrupts the B-cell receptor signaling pathway, leading to a decrease in the survival, activation, proliferation, differentiation, and maturation of B cells .
Biochemical Pathways
Upon inhibition of BTK, multiple signaling networks including RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and nuclear factor kappa B (NF-κB) pathways are affected . These pathways regulate the activation, survival, and proliferation of B cells .
Result of Action
The inhibition of BTK and the subsequent disruption of the B-cell receptor signaling pathway can lead to antiproliferative activity in certain cell lines . For example, it has been shown to induce cell apoptosis through the caspase 3-mediated apoptotic pathway in Z138 cells .
Orientations Futures
Propriétés
IUPAC Name |
7-(4-methylphenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS2/c1-7-2-4-8(5-3-7)9-6-18-11-10(9)14-13(17)15-12(11)16/h2-6H,1H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIPQFKTZCVKQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2NC(=S)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-dichloro-N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2877835.png)

![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B2877837.png)


![N-allyl-2-{[(4-chlorophenyl)sulfonyl]anilino}acetamide](/img/structure/B2877844.png)
![5-Methyl-3-(2-thienyl)-1,6-diazatricyclo[6.2.2.0~2,7~]dodeca-2(7),4-diene-4-carbonitrile](/img/structure/B2877846.png)

![2-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2877849.png)
![2-chloro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2877850.png)


